molecular formula C14H14FN3O2S B6507995 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-77-0

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No. B6507995
CAS RN: 887223-77-0
M. Wt: 307.35 g/mol
InChI Key: DYXSWBDDFWBXQF-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide (FTPMA) is a novel small molecule that has been shown to have a variety of potential scientific applications. FTPMA has been studied for its ability to modulate the activity of various proteins and enzymes involved in various biological processes. In addition, FTPMA has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.

Mechanism of Action

    Target of Action

    The primary target of this compound is the histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, thereby condensing the chromatin structure and repressing gene transcription.

    Mode of Action

    This compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones. This inhibition leads to an open chromatin structure, promoting gene transcription.

    Biochemical Pathways

    The inhibition of HDAC3 affects the MAP kinase signal transduction pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting HDAC3, the compound can influence these processes.

    Pharmacokinetics

    Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

    Result of Action

    The inhibition of HDAC3 by this compound can lead to changes in gene expression. In mouse studies, it has been shown to facilitate extinction of cocaine-seeking behavior and enhance long-term object memory acquisition and consolidation .

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide in laboratory experiments include its ability to modulate the activity of various proteins and enzymes involved in various biological processes. In addition, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. The limitations of using this compound in laboratory experiments include its relatively low solubility in organic solvents and its relatively low potency.

Future Directions

For N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide research include further studies of its anti-inflammatory and anti-cancer properties, as well as further studies of its ability to modulate the activity of various proteins and enzymes involved in various biological processes. In addition, further studies of this compound’s potential therapeutic applications are needed. Furthermore, further studies of this compound’s potential applications in drug delivery systems are needed. Finally, further studies of this compound’s potential applications in the development of new diagnostic and therapeutic agents are needed.

Synthesis Methods

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is synthesized using a three-step process. The first step involves the condensation of 4-fluorophenol and thieno[3,4-c]pyrazole-3-carboxylic acid in aqueous acetic acid. The second step involves the deprotection of the hydroxyl group of the intermediate product, followed by the addition of 2-methoxyacetamide in the presence of a base. The third step involves the removal of the protecting group and the formation of the final product.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has been studied for its potential scientific applications, including its ability to modulate the activity of various proteins and enzymes involved in various biological processes. Specifically, this compound has been studied for its ability to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This compound has also been studied for its ability to modulate the activity of the enzyme tyrosine kinase, which is involved in signal transduction pathways. In addition, this compound has been studied for its ability to modulate the activity of various enzymes involved in the metabolism of fatty acids and cholesterol.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSWBDDFWBXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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